Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate

Biocatalysis Chiral Intermediate Statins

Securing stereochemically reliable intermediates for statin API synthesis is challenged by inconsistent enantiomeric ratios from generic suppliers. Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate (CAS 319924-73-7) addresses this directly: • Achieves >99.5% enantiomeric excess via LkTADH-catalyzed synthesis, ensuring correct (3R,5S) diol stereochemistry • 1.8-fold improved space-time yield in biphasic systems enables cost-effective scale-up • 6.3× extended catalyst half-life at 40°C supports continuous flow manufacturing

Molecular Formula C10H17ClO4
Molecular Weight 236.69 g/mol
CAS No. 319924-73-7
Cat. No. B052937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-chloro-5-hydroxy-3-oxohexanoate
CAS319924-73-7
Synonyms6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC10H17ClO4
Molecular Weight236.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)CC(CCl)O
InChIInChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3
InChIKeyWLRFCPQXWBDLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Chloro-5-Hydroxy-3-Oxohexanoate for Statin Synthesis


Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate is a chiral β-keto-δ-hydroxy ester that serves as a dedicated intermediate in the stereocontrolled synthesis of HMG-CoA reductase inhibitors, specifically atorvastatin and rosuvastatin [1]. It is not an end-use compound but a functional building block, with its utility defined by the chiral center at the C5 position, which directs the subsequent installation of the required 3R,5S diol stereochemistry of the active pharmaceutical ingredient [2].

Substitution Failure: Tert-Butyl 6-Chloro-5-Hydroxy-3-Oxohexanoate


The specific 6-chloro substitution pattern and the chiral 5-hydroxy group of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate are not interchangeable with other β-keto esters. Substitution with a non-chlorinated analog, such as tert-butyl 3,5-dioxohexanoate, yields a final product lacking the crucial chloro substituent, thereby failing to generate the active pharmaceutical ingredient [1]. The C5 stereochemistry is equally critical; the use of the opposite enantiomer leads to the incorrect (3S,5R) diol stereoisomer, which is not the active component of atorvastatin or rosuvastatin [2]. Generic substitution therefore directly compromises the stereochemical integrity and chemical identity of the downstream drug substance.

Performance Metrics for Tert-Butyl 6-Chloro-5-Hydroxy-3-Oxohexanoate


Enantiomeric Purity via Engineered Alcohol Dehydrogenase

The mutant alcohol dehydrogenase LkTADH (A94T/F147L/L199H/A202L) enables the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to produce tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) with an enantiomeric excess of 99.5%. This engineered enzyme exhibits a 3.7-fold and 42-fold improvement in specific activity over the previously used LbADH (0.34 U/mg) and wild-type LkADH (0.03 U/mg), respectively [1].

Biocatalysis Chiral Intermediate Statins

Yield and Enantioselectivity by Carbonyl Reductase RtSCR9

The carbonyl reductase RtSCR9 from Rhodosporidium toruloides catalyzes the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) with a yield of 98% and an enantiomeric excess of 99% in a single batch reaction [1]. This represents a substantial improvement over the wild-type enzyme and provides a high-yield, highly selective route to the key diol intermediate.

Carbonyl Reductase Stereoselective Synthesis Statins

Space-Time Yield Enhancement via Biphasic System

A water-octanol biphasic system for the reduction of (S)-CHOH to (3R,5S)-CDHH achieves a space-time yield of 4.08 mmol L⁻¹ h⁻¹ g⁻¹ wet cell weight, representing a 1.8-fold improvement over a purely aqueous system (2.27 mmol L⁻¹ h⁻¹ g⁻¹) while maintaining a high yield of 98% and >99% enantiomeric excess [1].

Biocatalysis Biphasic System Process Intensification

Thermostability and Catalytic Efficiency of Aldo-Keto Reductase

The engineered aldo-keto reductase M6 (Y28A/L58I/I63L/G223P/Y296W/W297H) exhibits a 67-fold higher catalytic efficiency (kcat/Km) and a 6.3-fold longer half-life at 40°C compared to the wild-type KdAKR enzyme when reducing (5S)-CHOH [1].

Protein Engineering Thermostability Biocatalysis

Tert-Butyl 6-Chloro-5-Hydroxy-3-Oxohexanoate Applications


Large-Scale Biocatalytic Production of (3R,5S)-CDHH

The high space-time yields and enantioselectivities demonstrated with engineered carbonyl reductases and biphasic reaction systems directly enable cost-effective, high-volume manufacturing of (3R,5S)-CDHH for rosuvastatin and atorvastatin synthesis [1].

Stereochemical Purity Control in API Manufacturing

The compound's 99.5% enantiomeric excess achievable through LkTADH-catalyzed synthesis ensures that the downstream diol intermediate meets stringent chiral purity specifications required for pharmaceutical active ingredients [1].

Process Intensification via Biphasic Biocatalysis

The 1.8-fold improvement in space-time yield observed in water-octanol biphasic systems [1] supports the implementation of continuous or fed-batch processes with higher volumetric productivity, reducing capital expenditure and operational footprint.

Thermostable Enzyme Development for Continuous Manufacturing

The 6.3-fold increase in half-life at 40°C achieved through protein engineering of KdAKR [1] enables extended catalyst lifetime in continuous stirred-tank reactors, a critical factor for the economic viability of flow chemistry-based statin production.

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